molecular formula C7H7N3O4 B13017090 Methyl 4-amino-3-nitropicolinate

Methyl 4-amino-3-nitropicolinate

Cat. No.: B13017090
M. Wt: 197.15 g/mol
InChI Key: PTULFDJREFOVFN-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-nitropicolinate is an organic compound with the molecular formula C7H7N3O4 It is a derivative of picolinic acid, featuring both amino and nitro functional groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-nitropicolinate typically involves nitration and amination reactions. One common method starts with the nitration of methyl picolinate to introduce the nitro group at the 3-position. This is followed by a reduction step to convert the nitro group to an amino group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-nitropicolinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of both electron-donating and electron-withdrawing groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or other nucleophiles under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: Methyl 4-amino-3-aminopicolinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though these are less commonly studied.

Scientific Research Applications

Methyl 4-amino-3-nitropicolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-nitropicolinate involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 4-amino-3-nitrobenzoate: Similar structure but with a benzoate core instead of a picolinate core.

    4-Amino-3-nitropyridine: Lacks the methyl ester group but shares the amino and nitro functionalities.

Uniqueness: Methyl 4-amino-3-nitropicolinate is unique due to the presence of both amino and nitro groups on the picolinate ring, which imparts distinct chemical reactivity and potential biological activity. Its specific arrangement of functional groups makes it a valuable compound for targeted synthesis and research applications.

Biological Activity

Methyl 4-amino-3-nitropicolinate is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H9N3O3C_8H_9N_3O_3. Its structure features a picolinate backbone with an amino group and a nitro group, which are critical for its biological interactions. The compound's unique structural characteristics allow it to participate in various biochemical pathways.

Mechanisms of Biological Activity

1. Enzyme Inhibition:
Research indicates that this compound can inhibit specific enzymes, which may lead to alterations in metabolic pathways. This inhibition is often linked to its ability to bind to active sites on target proteins, thereby preventing substrate interaction.

2. Herbicidal Properties:
The compound exhibits significant herbicidal activity, which has been attributed to its interference with plant growth regulators. Studies have shown that it can inhibit key metabolic pathways in plants, leading to growth suppression and potential crop management applications.

3. Antimicrobial Activity:
this compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological efficacy. The following table summarizes key structural modifications and their effects on biological activity:

Compound NameStructural FeaturesBiological Activity
This compoundAmino and nitro groups on picolinateHerbicidal, antimicrobial
Ethyl 4-amino-3-nitropicolinateEthyl group instead of methylEnhanced herbicidal activity
Methyl 4-amino-6-chloronicotinateChlorine substituent at the 6-positionIncreased enzyme inhibition
Methyl 5-amino-6-chloronicotinateAmino group at the 5-positionDifferent activity profile

Case Study 1: Herbicidal Activity

A study focused on the herbicidal properties of this compound demonstrated significant efficacy against common agricultural weeds. The compound was applied at various concentrations, revealing a dose-dependent response in growth inhibition. Notably, at concentrations above 100 mg/L, a marked reduction in biomass was observed within two weeks of treatment.

Case Study 2: Antimicrobial Evaluation

In vitro tests conducted against Escherichia coli showed that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential as an antimicrobial agent, warranting further exploration into its mechanism of action and therapeutic applications.

Properties

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

methyl 4-amino-3-nitropyridine-2-carboxylate

InChI

InChI=1S/C7H7N3O4/c1-14-7(11)5-6(10(12)13)4(8)2-3-9-5/h2-3H,1H3,(H2,8,9)

InChI Key

PTULFDJREFOVFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1[N+](=O)[O-])N

Origin of Product

United States

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